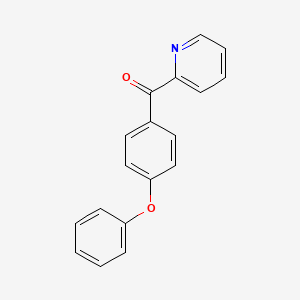

2-(4-Phenoxybenzoyl)pyridine

Description

Foundational Significance of Pyridine-Based Chemical Structures in Advanced Chemical Research

The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of modern chemical science. nih.govrsc.org Structurally analogous to benzene, the nitrogen atom imparts distinct properties, including basicity and the ability to engage in hydrogen bonding. nih.gov This seemingly simple alteration has profound implications, making pyridine and its derivatives indispensable in a multitude of research areas.

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in a vast number of FDA-approved drugs and biologically active compounds. rsc.orgrsc.org Its presence can enhance the water solubility of molecules, a crucial factor for pharmaceutical potential. researchgate.net Pyridine derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The nitrogen atom can act as a hydrogen bond acceptor, which is critical for molecular recognition and binding to biological targets like enzymes and receptors. nih.govrsc.org

Beyond medicine, pyridine-based structures are vital in materials science and catalysis. They serve as essential ligands for organometallic compounds, influencing the catalytic activity and selectivity of metal centers. nih.gov In materials science, the incorporation of pyridine moieties can lead to materials with advanced properties, such as high conductivity and selectivity, for applications in electronics and energy storage. biosynce.com The versatility of the pyridine ring also allows for its use as a solvent and a catalyst in numerous organic reactions. biosynce.com

The synthesis of pyridine derivatives is a well-established yet continually evolving field. Classic methods like the Hantzsch pyridine synthesis are complemented by modern, more efficient transition-metal-free and one-pot procedures. rsc.orgmdpi.com This continuous innovation in synthetic methodology ensures that novel pyridine-based compounds remain accessible for exploration across all domains of chemical research.

Current Landscape and Future Perspectives in the Study of 2-(4-Phenoxybenzoyl)pyridine

Research on this compound, while more niche than the study of the general pyridine class, is driven by its potential applications stemming from its unique combination of functional groups. The diaryl ketone motif is a known pharmacophore, and its conjunction with the versatile pyridine ring makes this compound an interesting candidate for biological evaluation.

Current Research Focus:

Synthetic Chemistry: The synthesis of this compound and its derivatives is a key area of investigation. Research often focuses on developing efficient synthetic routes and modifying the core structure to create libraries of related compounds for further study.

Medicinal Chemistry: While specific studies on the biological activity of this compound are not extensively documented in the provided results, related structures are being investigated. For instance, derivatives of phenoxybenzoyl groups linked to other heterocyclic systems, such as imidazo[2,1-b]thiazole, have been evaluated as inhibitors for enzymes like Mycobacterium tuberculosis pantothenate synthetase. researchgate.net This suggests a potential avenue for future research into the biological properties of this compound itself.

Coordination Chemistry and Materials Science: The pyridine nitrogen atom in this compound makes it a potential ligand for metal coordination. Research into similar pyridine-containing ligands has shown their utility in creating coordination polymers and metal-organic frameworks with interesting magnetic or catalytic properties. rsc.org

Future Perspectives:

The future study of this compound is likely to expand into several promising areas:

Exploration of Biological Activity: A significant future direction will be the systematic evaluation of this compound and its derivatives for various biological activities. Given the prevalence of the pyridine and diaryl ketone motifs in pharmaceuticals, screening for anticancer, antimicrobial, and enzyme inhibitory activities is a logical next step. nih.govresearchgate.net

Development of Novel Catalysts: The compound could serve as a ligand in the development of new homogeneous or heterogeneous catalysts. The electronic properties of the phenoxybenzoyl substituent could be tuned to modulate the catalytic activity of a coordinated metal center.

Photophysical Properties: The aromatic system of this compound suggests it may possess interesting photophysical properties. Future research could explore its potential use in applications such as organic light-emitting diodes (OLEDs) or as a photosensitizer.

Computational Studies: In silico studies, including molecular docking and density functional theory (DFT) calculations, will likely play a crucial role in predicting the biological targets and chemical reactivity of this compound, thereby guiding experimental work. scispace.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H13NO2 |

| Molecular Weight | 275.3 g/mol |

| IUPAC Name | (4-phenoxyphenyl)-pyridin-2-ylmethanone |

| CAS Number | 68549-67-7 |

Data sourced from BOC Sciences and Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

(4-phenoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-18(17-8-4-5-13-19-17)14-9-11-16(12-10-14)21-15-6-2-1-3-7-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPSBRFOPDMCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605190 | |

| Record name | (4-Phenoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68549-67-7 | |

| Record name | (4-Phenoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Kinetics for 2 4 Phenoxybenzoyl Pyridine Transformations

Carbon-Carbon Bond Formation Mechanisms

The formation of new carbon-carbon bonds at the pyridine (B92270) ring is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures. For derivatives like 2-(4-Phenoxybenzoyl)pyridine, these transformations can occur through various mechanistic pathways, including radical coupling and nucleophilic additions.

Radical Coupling Pathways in Pyridine Derivatization

Radical coupling reactions offer a powerful method for the functionalization of pyridines. These pathways typically involve the generation of a pyridinyl radical, which can then couple with another radical species to form a new C-C bond. acs.org A common strategy involves the single-electron reduction of a pyridinium (B92312) ion to generate the key pyridinyl radical intermediate. acs.org This approach allows for distinct positional selectivity that can differ from classical Minisci-type reactions, which traditionally involve the addition of a nucleophilic radical to a protonated pyridine ring. acs.orgnih.gov

Mechanistic studies have shown that radical-radical coupling can be an energetically favorable pathway. researchgate.netmdpi.com For instance, a boryl phosphonium (B103445) pyridyl radical can couple with another stabilized radical to facilitate C-C bond formation. researchgate.net The kinetic stability of the pyridinyl radical is a crucial factor in the success of these couplings. acs.org Photochemical methods, often employing photoredox catalysts, have emerged as a mild and efficient way to generate the necessary radical intermediates under controlled conditions. acs.orgnih.gov

| Coupling Strategy | Radical Generation Method | Key Intermediates | Mechanistic Feature | Selectivity |

| Photochemical C-H Functionalization | Single-electron transfer (SET) reduction of pyridinium ions | Pyridinyl radicals, Allylic radicals | Harnesses unique reactivity of pyridinyl radicals | Diverges from classical Minisci chemistry acs.org |

| Boron-Mediated Coupling | Electron-transfer from B₂pin₂ to pyridyl phosphonium salts | Boryl phosphonium pyridyl radical, Boryl-stabilized cyanopyridine radical | Proceeds via radical-radical coupling, not Minisci-type addition researchgate.net | High regio- and cross-selectivity |

| Radical Chain Alkylation | Reaction of N-alkoxypyridinium salts with organoboranes | Alkyl radicals, Pyridinyl radicals | Chain process sustained by a methoxyl radical | Monoalkylation of pyridines nih.gov |

| Ni/Photoredox Dual Catalysis | SET oxidation of 1,4-dihydropyridines (DHPs) followed by C-C cleavage | Alkyl radicals from DHPs, Ni(0)/Ni(I)/Ni(III) species | Couples alkyl radicals with aryl halides | Tolerates a wide range of functional groups nih.gov |

Nucleophilic Addition and Substitution Mechanisms at Pyridine C-2 Positions

The pyridine ring, particularly when substituted with an electron-withdrawing group like the 4-phenoxybenzoyl moiety at the C-2 position, is activated towards nucleophilic attack. The electronegative nitrogen atom and the carbonyl group work in concert to reduce electron density at the C-2 and C-4 positions, making them electrophilic centers.

The general mechanism for nucleophilic addition to a carbonyl involves the attack of a nucleophile on the partially positive carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. unacademy.comyoutube.comwikipedia.org In the context of this compound, this initial attack can be followed by various transformations.

| Nucleophile Type | Reaction Type | Intermediate | Outcome | Mechanistic Notes |

| Organometallics (e.g., R-MgX, R-Li) | Addition/Substitution | Dihydropyridine (B1217469) anion | C-2 Alkylation | Requires subsequent oxidation to restore aromaticity quimicaorganica.org |

| Amide (e.g., NaNH₂) (Chichibabin) | Addition-Elimination | Dihydropyridine anion | C-2 Amination | Elimination of a hydride ion is a key step quimicaorganica.org |

| Hydrides (e.g., LiAlH₄) | Addition | 1,2-Dihydropyridine | Reduction of pyridine ring | Adds a hydride to the C-2 position quimicaorganica.org |

| Weaker Nucleophiles (e.g., CN⁻, RO⁻) | Addition (on Pyridinium Salt) | N-Acyl-1,2-dihydropyridine | C-2 Functionalization | Requires prior activation of the pyridine nitrogen (e.g., N-acylation) quimicaorganica.orgmdpi.com |

Mechanistic Aspects of Oxidation and Reduction Reactions

The pyridine moiety in this compound can undergo both oxidation at the nitrogen atom and reduction of the aromatic ring, leading to intermediates with distinct reactivity profiles.

Pyridine-N-Oxide Formation and Reactivity

The nitrogen atom in the pyridine ring is susceptible to oxidation by peroxy acids, leading to the formation of a pyridine-N-oxide. scripps.edu This transformation significantly alters the electronic properties of the ring. Resonance structures of the N-oxide show that the oxygen atom can donate electron density into the ring, increasing the electron density at the C-2 and C-4 positions. youtube.com However, the N-O bond also makes the ring more susceptible to nucleophilic attack, particularly after the N-oxide oxygen acts as a nucleophile itself, attacking an electrophile. scripps.edu

The reactivity of pyridine N-oxides toward electrophiles like benzoyl chloride is several orders of magnitude higher than that of the parent pyridines. researchgate.net The reaction proceeds via a nucleophilic mechanism where the N-oxide oxygen attacks the electrophile. This activation makes the C-2 and C-4 positions highly electrophilic and susceptible to attack by nucleophiles. scripps.edu This increased reactivity has been exploited synthetically to introduce substituents at the C-2 position. For example, reaction with activated isocyanides can lead to the formation of 2-aminopyridines. nih.gov

| Reaction | Reagent | Key Intermediate | Product | Mechanistic Feature |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | N/A | This compound-N-oxide | Direct oxidation of the pyridine nitrogen. scripps.edu |

| Deoxygenation | PCl₃, H₂ | N/A | This compound | Removal of the N-oxide oxygen. |

| C-2 Amination | Isocyanide / TMSOTf | N-formylaminopyridine | 2-Amino-4-phenoxybenzoylpyridine derivative | Reissert-Henze type reaction. nih.gov |

| C-2 Halogenation | POCl₃, SO₂Cl₂ | O-phosphorylated intermediate | 2-Chloro-x-(4-phenoxybenzoyl)pyridine | Activation by the N-oxide facilitates nucleophilic substitution. scripps.edu |

Dearomatization Pathways in Pyridine Systems

Dearomatization is a powerful strategy to convert flat, aromatic pyridines into three-dimensional, saturated piperidine (B6355638) or partially saturated dihydropyridine structures. nih.govmdpi.com This transformation typically involves the addition of nucleophiles or a reduction process, which disrupts the aromatic π-system. mdpi.com For the reaction to be thermodynamically favorable, the dearomatization event is often coupled with the irreversible formation of a strong covalent bond. acs.org

One common pathway is the reduction of pyridinium salts. The pyridine nitrogen is first activated by an alkylating or acylating agent, making the ring more electrophilic and susceptible to reduction by hydride sources. mdpi.comnih.gov This often leads to the formation of 1,2- or 1,4-dihydropyridines. nih.gov The regioselectivity can be influenced by the nature of the activating group and the substituents on the pyridine ring. Studies have shown that 2-substituted pyridines can pose steric hindrance to certain dearomatization reactions, such as hydroboration. acs.org However, other methods, like chemoselective olefin oxidations, can proceed effectively with 2-substituted pyridines. nih.gov

| Dearomatization Method | Reagents | Typical Product | Mechanistic Notes |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt) | Piperidine | Complete saturation of the ring. |

| Reduction of Pyridinium Salts | N-activation (e.g., Acyl Chloride), then Hydride Source (e.g., NaBH₄) | 1,2- or 1,4-Dihydropyridine | Stepwise process involving activation then reduction. nih.gov |

| Transition Metal-Catalyzed Hydroboration | Pinacol borane, Ru or Zr catalyst | N-Boryl-1,4-dihydropyridine | Regioselective 1,4-addition. Steric hindrance at C-2 can be an issue. acs.org |

| Arenophile-Mediated Oxidation | Arenophile, then Oxidation (e.g., dihydroxylation, epoxidation) | Dihydropyridine cis-diols or epoxides | Proceeds via a photochemical para-cycloaddition. nih.gov |

Reaction Pathway Analysis of Thermal Decompositions

The thermal decomposition (thermolysis) of a molecule involves the breaking of chemical bonds due to heat, leading to the formation of smaller, often radical, fragments. wikipedia.org For a complex molecule like this compound, the decomposition pathway is dictated by the relative strengths of its various covalent bonds. The process is typically endothermic, as energy is required to initiate bond cleavage. wikipedia.org

Based on studies of related aromatic ketones and ethers, several plausible decomposition pathways can be proposed. researchgate.netuclan.ac.uk The bonds most likely to undergo initial homolytic cleavage are the C-C bond between the pyridine ring and the carbonyl group, and the C-O ether linkage in the phenoxy group, as these are generally weaker than the bonds within the aromatic rings themselves.

Pathway 1: Pyridine-Carbonyl Bond Cleavage: Homolysis of the bond between the pyridine C-2 and the carbonyl carbon would generate a 2-pyridyl radical and a 4-phenoxybenzoyl radical. These highly reactive radicals would then undergo subsequent reactions such as hydrogen abstraction from other molecules or fragmentation.

Pathway 2: Carbonyl-Phenyl Bond Cleavage: Cleavage of the C-C bond between the carbonyl group and the phenoxy-substituted phenyl ring would yield a 2-pyridylcarbonyl radical and a 4-phenoxyphenyl radical.

Pathway 3: Ether Bond Cleavage: The C-O ether bond is another potential site for initial cleavage, which would lead to a 4-benzoylphenyl radical and a phenoxy radical. Studies on poly(ether ether ketone) (PEEK), which contains similar aryl-ether-aryl linkages, show that random chain scission of ether and ketone bonds is a primary decomposition mechanism, with phenol (B47542) being a major product at higher temperatures. researchgate.netuclan.ac.uk

Pathway 4: Pyridine Ring Opening: At very high temperatures (e.g., >850 °C), the thermally stable pyridine ring itself can undergo decomposition. wmich.edu This process is complex and can lead to the formation of species like hydrogen cyanide (HCN), benzene, and various nitriles. wmich.edu

The ultimate product distribution depends on the temperature, pressure, and presence of other substances. The initial radical fragments can recombine, disproportionate, or react with the parent molecule, leading to a complex mixture of products.

| Proposed Pathway | Initial Bond Cleavage | Primary Radical Fragments | Potential Final Products (after secondary reactions) |

| Pathway 1 | Pyridine C2 — C(O) | 2-Pyridyl radical, 4-Phenoxybenzoyl radical | Pyridine, Bipyridines, 4-Phenoxybenzaldehyde, 4-Phenoxybenzoic acid |

| Pathway 2 | C(O) — Phenyl | 2-Pyridylcarbonyl radical, 4-Phenoxyphenyl radical | 2-Cyanopyridine, CO, Phenoxybenzene (Diphenyl ether), Phenol |

| Pathway 3 | Phenyl — O (Ether) | 4-Benzoylphenyl radical, Phenoxy radical | Benzophenone derivatives, Phenol, Benzene |

| Pathway 4 | Pyridine Ring C-N or C-C | Complex mixture | Hydrogen Cyanide (HCN), Benzene, Benzonitrile, Acrylonitrile wmich.edu |

Advanced Spectroscopic and Analytical Characterization Techniques Applied to 2 4 Phenoxybenzoyl Pyridine

Structural Determination by Diffraction Methods

Diffraction methods are unparalleled in their ability to determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of molecular structure.

Single-crystal X-ray diffraction stands as the gold standard for determining the solid-state structure of a molecule. This technique measures the diffraction pattern of X-rays passing through a single crystal of a compound. Analysis of this pattern allows for the calculation of electron density maps, from which the exact positions of individual atoms can be determined.

For 2-(4-Phenoxybenzoyl)pyridine, a single-crystal X-ray diffraction study would provide crucial information, including:

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the connectivity of the pyridine (B92270), benzoyl, and phenoxy moieties.

Crystal Packing: Information on how individual molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as π-π stacking or C-H···O hydrogen bonds that stabilize the solid-state structure.

While the technique is powerful, specific crystallographic data for this compound is not widely available in the surveyed literature. However, analysis of related structures, such as substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, demonstrates the capability of this method to confirm molecular structures suggested by other spectroscopic techniques.

Vibrational and Electronic Spectroscopy for Molecular Fingerprinting

Vibrational and electronic spectroscopy probe the energy levels within a molecule, providing a characteristic "fingerprint" based on its functional groups and electronic structure.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). The resulting spectrum is a plot of absorbance versus wavenumber, with specific peaks corresponding to particular functional groups. For this compound, the FTIR spectrum is expected to show several characteristic absorption bands that confirm its structure.

Table 1: Expected Characteristic FTIR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretching | Aromatic rings (pyridine, phenyl) |

| 1680-1660 | C=O stretching | Ketone (benzoyl group) |

| 1600-1450 | C=C and C=N stretching | Aromatic ring vibrations |

| 1260-1200 | C-O-C asymmetric stretching | Phenyl ether linkage |

| 1070-1020 | C-O-C symmetric stretching | Phenyl ether linkage |

The peak for the carbonyl (C=O) group is particularly diagnostic. The bands corresponding to the aromatic C=C and C=N bonds arise from the pyridine and benzene rings. The presence of strong bands in the 1260-1200 cm⁻¹ region is indicative of the asymmetric C-O-C stretch of the diaryl ether.

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring breathing modes, which are characteristic of pyridine and benzene rings.

Surface-Enhanced Raman Scattering (SERS) is a specialized Raman technique that provides greatly enhanced signals for molecules adsorbed onto nanostructured metal surfaces (e.g., silver or gold). Studies on the related molecule 2-benzoylpyridine (B47108) have shown that SERS can reveal information about the molecule's orientation on the metal surface. Depending on the concentration, different parts of the molecule may orient themselves towards the surface, leading to changes in the SERS spectrum. For this compound, SERS could be used to probe the interaction of the pyridine nitrogen, the carbonyl oxygen, or the π-systems of the aromatic rings with a metal surface.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption maxima (λmax) are characteristic of the molecule's chromophores (light-absorbing groups).

The structure of this compound contains multiple chromophores: the pyridine ring, the benzoyl group, and the phenoxy group. The spectrum is expected to show absorptions arising from π → π* and n → π* electronic transitions.

π → π transitions:* These are typically high-intensity absorptions resulting from the extensive conjugated π-electron system across the aromatic rings. For pyridine itself, these transitions occur around 250-262 nm.

n → π transitions:* These are lower-intensity absorptions associated with the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. The carbonyl group of the benzoyl moiety is a primary site for this type of transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

NMR spectroscopy is arguably the most powerful tool for determining the structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H (proton) and ¹³C.

For this compound, ¹H and ¹³C NMR spectra would provide unambiguous confirmation of the molecular structure by identifying all unique proton and carbon atoms.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on each of the three aromatic rings.

Pyridine Ring Protons: These protons would typically appear in the downfield region (δ 7.0-9.0 ppm). The proton adjacent to the nitrogen atom (at the 6-position) would be the most deshielded and appear at the lowest field.

Benzoyl and Phenoxy Ring Protons: These protons would resonate in the aromatic region (δ 7.0-8.0 ppm). The specific chemical shifts and coupling patterns (doublets, triplets) would allow for the assignment of each proton based on its position relative to the carbonyl and ether linkages.

¹³C NMR: The carbon NMR spectrum would show separate signals for each unique carbon atom in the molecule.

Carbonyl Carbon: The ketone carbon would be highly deshielded, appearing significantly downfield (typically δ > 190 ppm).

Aromatic Carbons: The carbons of the three aromatic rings would appear in the range of δ 115-160 ppm. The carbons directly bonded to the nitrogen and oxygen atoms would have distinct chemical shifts.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the final structure.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. chemguide.co.uk For this compound (C₁₈H₁₃NO₂), with a calculated molecular weight of approximately 275.31 g/mol , the mass spectrum would exhibit a prominent molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 275.

Upon ionization, typically through techniques like electrospray ionization (ESI) or electron impact (EI), the energetically unstable molecular ion undergoes fragmentation. chemguide.co.uk The fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments. The structure of this compound features several key bonds susceptible to cleavage: the ether linkage (C-O), the carbonyl bond (C-C=O), and the bond between the carbonyl group and the pyridine ring.

A characteristic fragmentation pattern for molecules containing a phenoxy group involves the homolytic cleavage of the ether C-O bond. nih.gov This would lead to the generation of key fragment ions that are diagnostic for the structure. The proposed major fragmentation pathways for this compound are outlined below:

Pathway 1: Cleavage of the Carbonyl-Pyridine Bond: Fission of the bond between the carbonyl carbon and the pyridine ring would result in two primary fragments: the pyridinoyl cation at m/z 106 and a phenoxyphenyl radical, or alternatively, the phenoxyphenyl cation at m/z 169.

Pathway 2: Cleavage of the Ether Bond: The bond between the phenoxy group and the benzoyl moiety can cleave, leading to the formation of a benzoylpyridine cation radical after the loss of a phenoxy radical (C₆H₅O•), resulting in a fragment ion at m/z 182.

Pathway 3: Smiles Rearrangement: Molecules containing ether linkages and heterocyclic rings can sometimes undergo rearrangements, such as the Smiles rearrangement, prior to fragmentation, leading to more complex fragmentation patterns. mdpi.com

The analysis of these fragment ions allows for the unambiguous confirmation of the compound's molecular structure.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound This table is interactive and can be sorted by clicking on the headers.

| m/z Value (Da) | Proposed Fragment Ion | Chemical Formula | Fragmentation Pathway |

|---|---|---|---|

| 275 | [C₁₈H₁₃NO₂]⁺ | C₁₈H₁₃NO₂ | Molecular Ion (M⁺) |

| 182 | [C₁₂H₈NO]⁺ | C₁₂H₈NO | Loss of phenoxy radical (•OC₆H₅) |

| 169 | [C₁₂H₉O]⁺ | C₁₂H₉O | Phenoxyphenyl cation |

| 106 | [C₆H₄NO]⁺ | C₆H₄NO | Pyridinoyl cation |

Specialized Analytical Techniques for Compositional and Elemental Analysis

Elemental microanalysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. This is typically achieved through combustion analysis, where a small, precisely weighed sample is burned in an excess of oxygen. researchgate.net The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. elementalmicroanalysis.com

This technique is crucial for verifying the empirical formula of a newly synthesized compound like this compound. ucm.es The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from its molecular formula, C₁₈H₁₃NO₂. A close agreement between the found and calculated values, typically within ±0.4%, confirms the purity and elemental composition of the sample. univie.ac.at

**Table 2: Elemental Microanalysis Data for this compound (C₁₈H₁₃NO₂) ** This table is interactive and can be sorted by clicking on the headers.

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 78.53 | 78.49 |

| Hydrogen (H) | 4.76 | 4.80 |

X-ray Photoelectron Spectroscopy (XPS): XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material. tib.eu When the surface is irradiated with X-rays, photoelectrons are emitted, and the kinetic energy of these electrons is measured. The binding energy of the electrons can be calculated, which is characteristic of each element. ntu.edu.tw Shifts in these binding energies, known as chemical shifts, provide information about the chemical bonding environment of the atoms. tib.eu

For this compound, an XPS survey scan would confirm the presence of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions would provide detailed chemical state information:

C 1s Spectrum: This spectrum would be deconvoluted into multiple peaks corresponding to the different carbon environments: C-C and C-H in the aromatic rings, C-N in the pyridine ring, C-O in the ether linkage, and C=O of the carbonyl group.

N 1s Spectrum: A single peak would be expected, corresponding to the nitrogen atom in the pyridine ring. nih.govresearchgate.net

O 1s Spectrum: This region would show two distinct peaks corresponding to the two different oxygen environments: the ether oxygen (C-O-C) and the carbonyl oxygen (C=O).

Table 3: Expected XPS Binding Energies for this compound This table is interactive and can be sorted by clicking on the headers.

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | Aromatic C-C, C-H | ~284.8 |

| C 1s | C-N (Pyridine) | ~285.6 |

| C 1s | C-O (Ether) | ~286.5 |

| C 1s | C=O (Carbonyl) | ~288.0 |

| N 1s | Pyridine | ~399.0 |

| O 1s | C=O (Carbonyl) | ~531.5 |

Energy-Dispersive X-ray Spectroscopy (EDS): EDS is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM). When the sample is bombarded by the electron beam, atoms emit characteristic X-rays. bruker.com The energy of these X-rays corresponds to the specific elements present in the sample. libretexts.org An EDS spectrum of this compound would display distinct peaks corresponding to the Kα lines of carbon, nitrogen, and oxygen, thereby confirming the elemental composition of the bulk sample. While EDS is excellent for qualitative and quantitative elemental analysis, it does not provide the chemical state information that XPS does. ucr.edu

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule in solution. mdpi.com It involves scanning the potential of an electrode and measuring the resulting current. The resulting plot of current versus potential, a cyclic voltammogram, provides information on the reduction and oxidation potentials of the electroactive species. mdpi.com

The structure of this compound contains multiple moieties that can be electrochemically active. The pyridine ring, being electron-deficient, is susceptible to reduction. The phenoxy group and benzoyl ring are aromatic systems that can undergo both oxidation and reduction, although typically at higher potentials. The carbonyl group is also a well-known reducible functional group.

A cyclic voltammogram of this compound would likely display one or more reduction peaks (cathodic waves) corresponding to the acceptance of electrons by the pyridine ring and/or the carbonyl group. Oxidation peaks (anodic waves) might also be observed at higher positive potentials, corresponding to the removal of electrons, possibly from the phenoxy group. The reversibility of these redox processes, indicated by the separation between the anodic and cathodic peak potentials, provides insight into the stability of the radical ions formed during the electron transfer events. dtu.dk This analysis helps to characterize the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Table 4: Potential Electrochemical Processes for this compound This table is interactive and can be sorted by clicking on the headers.

| Electrochemical Process | Affected Moiety | Expected Potential Range | Description |

|---|---|---|---|

| Reduction | Pyridine Ring | Negative | Reversible or quasi-reversible one-electron reduction to form a radical anion. |

| Reduction | Carbonyl Group | Negative | Irreversible or quasi-reversible reduction. |

Computational Chemistry and Theoretical Studies on 2 4 Phenoxybenzoyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which numerous properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, providing insights into their stability and reactivity. Key applications include the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. wikipedia.orgresearchgate.net For molecules with multiple aromatic rings like 2-(4-Phenoxybenzoyl)pyridine, DFT calculations can map the distribution of these frontier orbitals. Typically, the HOMO is located on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. researchgate.net

Global reactivity descriptors, derived from conceptual DFT, quantify various aspects of reactivity. These descriptors provide a quantitative basis for comparing the reactivity of different molecules or different sites within the same molecule. scribd.com

Table 1: Key Reactivity Descriptors Calculated via DFT This table presents typical descriptors obtained from DFT calculations. The values are illustrative for a molecule of this class.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Propensity to accept electrons. |

Analyses of the molecular electrostatic potential (MEP) surface, also derived from DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide higher accuracy, particularly for describing electron correlation and weak intermolecular interactions. rsc.orgnih.gov

Coupled-Cluster theory, especially the CCSD(T) method which includes single, double, and perturbative triple excitations, is often considered the "gold standard" in quantum chemistry for its ability to yield highly accurate energies and properties for small to medium-sized molecules. aps.orgresearchgate.net For a molecule like this compound, these high-accuracy calculations can be used to benchmark results from more computationally efficient methods like DFT. They are particularly valuable for calculating precise interaction energies, such as those involved in hydrogen bonding or π-stacking, which are crucial for understanding molecular recognition phenomena. rsc.org The computational cost of these methods, which scales rapidly with the size of the molecule, often limits their application to smaller systems or requires significant computational resources. aps.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to explore the conformational landscape and behavior of molecules over time.

The flexible ether linkage and the bond connecting the carbonyl group to the pyridine (B92270) ring in this compound allow for multiple rotational conformations. Conformational analysis aims to identify the low-energy shapes (conformers) the molecule can adopt. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy at each step using molecular mechanics force fields or quantum chemical methods. The resulting potential energy surface reveals the most stable conformers and the energy barriers between them. For similar bi-aryl systems, theoretical studies have shown that the minimum energy conformation often involves a non-planar arrangement of the aromatic rings to minimize steric hindrance. researchgate.netnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand binding to a protein receptor. nih.gov Docking simulations for this compound could be used to predict its binding mode and affinity to a specific biological target. These simulations place the ligand into the binding site of the receptor and score the different poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govresearchgate.net Molecular dynamics (MD) simulations can further refine these docked poses, providing a more dynamic picture of the ligand-receptor complex and allowing for the calculation of binding free energies. mdpi.com

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, DFT and ab initio calculations can predict its vibrational (infrared and Raman) spectra. nih.govresearchgate.net The calculated frequencies correspond to the normal modes of vibration of the molecule. Although there is often a systematic overestimation of frequencies, scaling factors can be applied to achieve excellent agreement with experimental spectra, aiding in the assignment of complex spectral bands. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). unige.ch It calculates the energies of electronic transitions from the ground state to various excited states. These calculations provide the theoretical absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of peaks in the experimental spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated, providing valuable information for structure elucidation. researchgate.net

Table 2: Example of Theoretically Predicted Spectroscopic Data This table illustrates the type of spectroscopic data that can be generated computationally for a molecule like this compound.

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm-1) | DFT (e.g., B3LYP/6-311G(d)) |

| UV-Vis Spectroscopy | Excitation Energies (nm) | TD-DFT |

| 1H & 13C NMR | Chemical Shifts (ppm) | GIAO-DFT |

Theoretical Mechanistic Investigations of Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states—the high-energy structures that connect reactants to products—and calculate the activation energies associated with different reaction pathways. nih.gov

For this compound, theoretical investigations could explore various potential reactions. For instance, the mechanism of its synthesis, such as a Friedel-Crafts acylation or a nucleophilic aromatic substitution, could be modeled. Calculations would involve optimizing the geometries of reactants, intermediates, transition states, and products. The calculated energy barriers for each step would help determine the most likely reaction pathway. nih.gov Similarly, the mechanisms of potential degradation or metabolic pathways could be investigated, providing insights into the molecule's stability and potential biotransformations. researchgate.nethw.ac.uk These studies are crucial for rational reaction design and for understanding the fundamental reactivity of the compound.

Computational Approaches for Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For phenoxy pyridine derivatives, including those based on the this compound scaffold, QSAR models are crucial for predicting the efficacy of new analogues and identifying key structural features that influence their activity.

In studies of phenoxy pyridine derivatives as potential inhibitors of the mesenchymal-epithelial transition factor (c-Met), a tyrosine kinase receptor implicated in cancer, various QSAR models have been successfully developed. nih.gov These models help to systematically investigate the interactions between these compounds and tumor-associated proteins. nih.gov

Two common QSAR methods employed are Hologram QSAR (HQSAR) and Topomer Comparative Molecular Field Analysis (Topomer CoMFA). nih.gov

HQSAR: This 2D QSAR method uses molecular holograms, which are linear arrays of integers representing molecular fragments, to correlate structure with activity.

Topomer CoMFA: This 3D QSAR technique generates 3D models of molecules and calculates steric and electrostatic fields to predict activity. It is particularly useful for identifying structural fragments that contribute positively or negatively to the compound's biological function. nih.gov

Research on a set of 41 phenoxy pyridine derivatives has led to the development of robust HQSAR and Topomer CoMFA models with high predictive accuracy. nih.gov The statistical validation of these models is critical to ensure their reliability.

Table 1: Statistical Validation of QSAR Models for Phenoxy Pyridine Derivatives

| Model | q² (Cross-validated correlation coefficient) | R² (Non-cross-validated correlation coefficient) |

|---|---|---|

| HQSAR | 0.684 | 0.877 |

| Topomer CoMFA | 0.620 | 0.837 |

Data sourced from a study on c-Met kinase inhibitors. nih.gov

The high values for both q² and R² indicate that the developed models are robust and have a high degree of predictive power for the c-Met inhibitory activity of this class of compounds. nih.gov By analyzing the contributions of different structural fragments within the Topomer CoMFA model, researchers can identify which parts of the this compound scaffold are most important for activity and use this information to design more potent inhibitors. nih.gov

In Silico Assessment of Molecular Design Principles

In the context of developing new drugs, particularly for challenging targets like brain tumors, several key physicochemical properties are evaluated computationally. nih.gov For derivatives of the benzoyl-phenoxy structure, extensive computational analyses have been used to screen large virtual libraries of compounds. nih.govnih.gov The primary goals of this in silico screening are often to optimize properties such as:

Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is paramount. Computational models predict this property based on molecular size, polarity, and other descriptors. nih.gov

Water Solubility: Adequate solubility is crucial for drug absorption and distribution. In silico models can predict the aqueous solubility of a compound, helping to avoid candidates with poor pharmacokinetic profiles. nih.gov

Cardiotoxicity: Potential cardiotoxic effects, often related to the inhibition of the hERG potassium channel, can be a major reason for drug failure. Computational models are used to flag compounds that are likely to have this liability. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. researchgate.net It helps to understand the binding mode and identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.govresearchgate.net For phenoxy pyridine derivatives, docking studies can reveal how they fit into the active site of a target like c-Met kinase. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. researchgate.net These simulations can assess the stability of the binding interaction and calculate the binding free energy, offering a more accurate prediction of a compound's affinity for its target. researchgate.net

By combining these computational approaches, researchers can design new derivatives of this compound with a higher probability of success. For instance, after identifying promising structural fragments from QSAR models, these can be used to build new virtual compounds. nih.gov These new designs are then subjected to molecular docking and MD simulations to confirm their binding affinity and stability, and their broader physicochemical properties are assessed to ensure a favorable drug-like profile. nih.govnih.gov This iterative cycle of design, computational evaluation, and subsequent synthesis is a cornerstone of modern computer-assisted drug design (CADD). nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Coordination Chemistry of 2 4 Phenoxybenzoyl Pyridine

Ligand Properties of 2-(4-Phenoxybenzoyl)pyridine

The coordination behavior of this compound is dictated by its electronic and structural features, specifically its capacity to donate electron pairs (Lewis basicity) and accept electron density into its pi-system.

This compound possesses two primary Lewis base sites available for coordination to a metal center: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. wikipedia.org A Lewis base is a chemical species that can donate a pair of electrons to a Lewis acid (an electron-pair acceptor) to form a coordination complex. wikipedia.org

Pyridine Nitrogen: The nitrogen atom has a localized lone pair of electrons in an sp² hybrid orbital, making it a classic donor to metal ions. Pyridine and its derivatives are common ligands in coordination chemistry. wikipedia.org

Carbonyl Oxygen: The oxygen atom of the ketone group also has lone pairs of electrons that can be donated to a metal ion. Ketones are known to act as Lewis bases. wikipedia.org

The presence of these two donor atoms in a sterically favorable 1,2-relationship allows this compound to function as a bidentate chelating ligand. Chelation involves the formation of a ring structure containing the metal ion, which generally leads to enhanced thermodynamic stability of the resulting complex compared to coordination with two separate monodentate ligands. The likely coordination mode involves the formation of a five-membered chelate ring, a highly stable arrangement in coordination chemistry. This bidentate N,O-coordination is a common feature for related 2-aroylpyridine ligands.

The Lewis basicity of the donor atoms is influenced by the electronic effects of the molecule's substituents. The benzoyl group, being electron-withdrawing, tends to reduce the electron density on the pyridine ring, thereby decreasing the Lewis basicity of the nitrogen atom compared to unsubstituted pyridine. Similarly, the aromatic rings influence the basicity of the carbonyl oxygen.

In addition to acting as a σ-donor (Lewis base), this compound has the potential to function as a π-acceptor ligand. This capability arises from the presence of low-energy empty π* orbitals associated with the aromatic pyridine ring and the benzoyl moiety.

Pyridine itself is generally considered a weak π-acceptor ligand. wikipedia.org However, the extended conjugation in this compound, encompassing the pyridine ring, the carbonyl group, and the two phenyl rings, creates a delocalized π-system. This extended system can effectively accept electron density from filled d-orbitals of a metal ion into its own π* antibonding orbitals. This process, known as metal-to-ligand back-bonding, is particularly significant in complexes with electron-rich transition metals in low oxidation states. This back-bonding strengthens the metal-ligand bond and can influence the electronic and spectroscopic properties of the complex. The ability to tune the π-accepting properties of ligands by modifying their substituents is a well-established principle in coordination chemistry. nih.gov

Synthesis and Characterization of Metal-Ligand Complexes

The synthesis of metal complexes with this compound is expected to follow standard procedures established for other pyridine-based ligands.

Transition metal complexes of this compound would typically be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The general procedure involves dissolving the ligand and a metal salt (e.g., chlorides, nitrates, perchlorates) in a solvent like ethanol, methanol, or acetonitrile (B52724) and stirring the mixture, sometimes with heating, to facilitate the reaction. scirp.orgmdpi.comjscimedcentral.com The resulting complex may precipitate from the solution upon formation or can be isolated by slow evaporation of the solvent or by the addition of a less-polar co-solvent.

For example, studies on the related 2-benzoylpyridine (B47108) have shown the formation of binuclear metal complexes with V(IV), Co(II), and Cu(II) through hydrolysis of a Schiff base precursor in the presence of metal salts. scirp.org Similarly, various copper(II), nickel(II), zinc(II), and iron(III) complexes have been synthesized using 2-benzoylpyridine thiosemicarbazone, a derivative of 2-benzoylpyridine. mdpi.com These examples demonstrate the versatility of the 2-benzoylpyridine scaffold in forming stable complexes with a range of transition metals.

The coordination of this compound to metal ions can result in complexes with various geometries, largely dependent on the coordination number and electronic configuration of the metal ion, as well as the stoichiometry of the reaction. Common geometries observed for transition metal pyridine complexes include octahedral, tetrahedral, and square planar. wikipedia.org

Octahedral: A coordination number of six often results in an octahedral geometry. This can be achieved with three bidentate this compound ligands, [M(L)₃], or with two bidentate ligands and two additional monodentate ligands (like water or halides), [M(L)₂(X)₂]. researchgate.net

Tetrahedral: Four-coordinate complexes are common for ions like Zn(II), Cd(II), and Co(II). researchgate.netnih.gov A complex with two bidentate this compound ligands, [M(L)₂], could adopt a distorted tetrahedral geometry.

Square Planar: This four-coordinate geometry is characteristic of d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). wikipedia.orgnih.gov A complex of the type [M(L)₂] with such a metal ion would likely be square planar.

The table below illustrates the diversity of coordination geometries found in complexes with related 2-pyridyl ketone ligands, which serves as a model for the expected behavior of this compound.

| Metal Ion | Ligand Type | Coordination Geometry | Example Complex Formula | Reference |

|---|---|---|---|---|

| Co(II) | 2-pyridyl ketone Schiff base | Distorted Octahedral | [Co(L)(H₂O)₂]²⁺ | researchgate.net |

| Ni(II) | 2-pyridyl ketone Schiff base | Distorted Octahedral | [Ni(L)(H₂O)₂]²⁺ | researchgate.net |

| Zn(II) | 2-pyridyl ketone Schiff base | Distorted Tetrahedral | [Zn(L)]²⁺ | researchgate.net |

| Cd(II) | 2-pyridyl ketone Schiff base | Dodecahedral (8-coordinate) | [Cd(L)(NO₃)₂] | researchgate.net |

| Cu(II) | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | [Cu(L)₂] | nih.gov |

Electrochemical Properties of Coordination Compounds

The electrochemical behavior of coordination compounds provides valuable information about their electronic structure, stability of different oxidation states, and potential for redox activity. The electrochemical properties of complexes containing this compound are expected to be rich, featuring both metal-centered and ligand-centered redox processes.

Cyclic voltammetry is a key technique used to investigate these properties. For instance, electrochemical studies on iron(II) complexes of 2-benzoylpyridine-derived thiosemicarbazones have revealed that the complexes undergo a metal-centered oxidation from Fe(II) to Fe(III). tandfonline.comresearchgate.net This process was found to be reversible, indicating that the ligand system can stabilize the iron center in both oxidation states.

Lack of Specific Research Data on the

Despite a comprehensive search of available scientific literature, specific research detailing the coordination chemistry of this compound, particularly concerning the photophysical behavior of its metal complexes and its use in the design and synthesis of macrocyclic and polymeric ligands, is not available.

However, no specific experimental or theoretical data could be found for this compound itself within the requested frameworks of photophysical behavior (section 6.4) or the design and synthesis of macrocyclic and polymeric ligands (section 6.5). Generating content on these topics without direct research findings would require extrapolation from related compounds, which would not meet the standards of scientific accuracy and would be speculative in nature.

Therefore, due to the absence of specific research data on this compound in the specified areas of coordination chemistry, it is not possible to provide a thorough, informative, and scientifically accurate article as requested.

Supramolecular Chemistry and Self Assembly of 2 4 Phenoxybenzoyl Pyridine Derivatives

Investigation of Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry, governing the structure, stability, and function of self-assembled systems. In derivatives of 2-(4-phenoxybenzoyl)pyridine, the key interactions dictating their supramolecular behavior are hydrogen bonding and π–π stacking.

Hydrogen bonding is a highly directional and powerful tool for controlling molecular assembly. scispace.com The nitrogen atom within the pyridine (B92270) ring of this compound is a potent hydrogen bond acceptor, a property extensively used in crystal engineering and the formation of supramolecular liquid crystals. mdpi.comdocumentsdelivered.com

Research on pyridine-containing systems has demonstrated the reliability of certain hydrogen-bonding patterns, known as supramolecular synthons. For instance, the interaction between a hydroxyl group (from a phenol (B47542) or alcohol) and a pyridine nitrogen (O–H···N) is a particularly robust and frequently observed heterosynthon. An analysis of the Cambridge Structural Database revealed that this hydroxyl-pyridine linkage appears in over 99% of crystal structures containing both functional groups in the absence of other strong hydrogen-bonding competitors. nih.govresearchgate.net Similarly, the interaction between a carboxylic acid and a pyridine ring is a well-established motif for building extended structures. nih.gov

In addition to the pyridine nitrogen, the carbonyl oxygen of the benzoyl group in this compound can also serve as a hydrogen bond acceptor. This dual-acceptor capability allows for the formation of more complex hydrogen-bonded networks. Derivatives of this compound, functionalized with hydrogen bond donors like amide, hydroxyl, or carboxylic acid groups, can be designed to form predictable one-, two-, or three-dimensional arrays. scispace.comrsc.org The strength and directionality of these bonds are fundamental to creating stable, self-assembled architectures. mdpi.com

Table 1: Common Supramolecular Synthons Involving Pyridine Moieties

| Donor Group | Acceptor Group | Synthon Type | Typical Interaction Energy (kJ/mol) |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | Pyridine | Heterosynthon | 20 - 40 |

| Phenol / Alcohol (R-OH) | Pyridine | Heterosynthon | 15 - 30 |

| Amide (R-CONH-R') | Pyridine | Heterosynthon | 10 - 25 |

Note: Interaction energies are approximate and can vary based on the specific molecular context and environment.

The this compound molecule contains three aromatic rings: the pyridine ring, the central phenyl ring of the benzoyl group, and the phenyl ring of the phenoxy substituent. These electron-rich systems can interact through π–π stacking, a non-covalent interaction crucial for the stabilization of many biological and synthetic structures. mdpi.comlibretexts.org These interactions, while generally weaker than hydrogen bonds, play a significant role in the close packing of aromatic molecules in the solid state and in solution. researcher.life

The geometry of π–π stacking can vary, with the most common arrangements being:

Face-to-face (sandwich): Where the aromatic rings are positioned directly on top of one another.

Parallel-displaced: Where one ring is shifted relative to the other. This is often the most energetically favorable arrangement for benzene-benzene interactions. nih.gov

T-shaped (edge-to-face): Where the edge of one aromatic ring points towards the face of another.

The interplay between these arrangements is dictated by the distribution of electron density in the rings. researchgate.net The pyridine ring is relatively electron-deficient compared to the phenoxy group's phenyl ring, which can lead to favorable donor-acceptor type π-stacking interactions. Computational studies on similar systems have shown that the interaction between a pyridine ring and a phenyl ring can have an optimal interaction energy of approximately -3.9 kcal/mol (-16.3 kJ/mol), highlighting the significance of this force in molecular assembly. nih.gov

Design and Construction of Self-Assembled Architectures

The predictable nature of non-covalent interactions allows for the rational design of molecules that can spontaneously organize into larger, well-defined structures. This bottom-up approach is central to creating novel functional materials.

Molecular recognition is the specific binding of one molecule (a guest) to a complementary molecule (a host). libretexts.org This process relies on a combination of non-covalent forces, including hydrogen bonding, π-stacking, and electrostatic interactions, as well as shape and size complementarity between the host and guest. mdpi.comrsc.org

Derivatives of this compound can be designed to act as either hosts or guests. nih.gov As a guest, the molecule's size, shape, and pattern of hydrogen bond acceptors and aromatic surfaces would determine its affinity for a host cavity, such as those found in cyclodextrins, calixarenes, or cucurbiturils. researchgate.net

More compellingly, the this compound scaffold can be incorporated into larger host architectures. globethesis.com By functionalizing the aromatic rings with convergent binding groups, a cavity can be created that is pre-organized for binding a specific guest. For example, incorporating hydrogen bond donors could create a binding pocket for anions or neutral molecules with complementary acceptor sites. taylorfrancis.com The pyridine nitrogen itself can act as a key recognition site, with its ligation to a guest being monitored by spectroscopic changes. northwestern.edu The principles of molecular recognition are fundamental to applications in sensing, catalysis, and drug delivery. researchgate.net

The ability to control the self-assembly of molecular components into specific architectures is a primary goal of materials science. dtu.dkfrontiersin.org Pyridine-containing ligands are exceptionally versatile building blocks for this purpose. nih.gov

Two primary strategies for directing the assembly of this compound derivatives are:

Hydrogen-Bond-Directed Assembly: By introducing complementary donor and acceptor sites onto the molecular scaffold, derivatives can be programmed to form specific supramolecular polymers, sheets, or networks. The high directionality of hydrogen bonds makes this a reliable method for achieving desired topologies.

Metal-Coordination-Directed Assembly: The pyridine nitrogen is an excellent ligand for a wide range of transition metal ions. researchgate.net This coordination interaction is strong and highly directional, allowing for the construction of discrete and stable supramolecular structures such as molecular squares, cages, and coordination polymers. acs.orgrsc.orgresearchgate.net The properties of the final material (e.g., luminescence, magnetism, porosity) can be tuned by selecting the appropriate metal ion and ligand geometry. rsc.org

Photoresponsive Supramolecular Assemblies

Photoresponsive materials, which change their properties upon exposure to light, are of great interest for applications in optical switching, data storage, and smart actuators. Supramolecular systems are particularly well-suited for this purpose, as the weak, non-covalent bonds holding them together can be disrupted or reformed by a light-induced change in a molecular component.

While this compound itself is not inherently photoresponsive, it can be incorporated as a structural or binding element into photoresponsive supramolecular systems. A common strategy is to integrate a known photoswitchable molecule, such as an azobenzene (B91143) or stilbene, into the molecular design. mdpi.comrsc.org

For example, a derivative could be synthesized where the phenoxy group is replaced by an azobenzene moiety. Azobenzenes undergo a reversible trans-cis isomerization upon irradiation with specific wavelengths of UV and visible light. This significant change in molecular geometry would alter the molecule's ability to participate in the established supramolecular structure. The trans isomer, being linear, might favor π-stacking and the formation of an ordered assembly, while the bent cis isomer would disrupt this packing, leading to the disassembly of the structure. the-innovation.org This light-triggered change could be used to control the material's properties, such as its viscosity, color, or guest-binding ability, in a reversible manner. The pyridine unit in such a system could serve as a key binding site to form metal-coordination complexes or hydrogen-bonded networks, providing the structural basis that is then modulated by the photoswitch. mdpi.comthe-innovation.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Azobenzene |

| Benzene |

| Calixarenes |

| Cucurbiturils |

| Cyclodextrins |

| Pyridine |

Coordination-Driven Supramolecular Networks of this compound Derivatives

The formation of well-defined, extended architectures through coordination-driven self-assembly is a cornerstone of supramolecular chemistry. In this context, ligands bearing multiple coordination sites and functionalities capable of secondary interactions are of significant interest. While specific research on the coordination-driven supramolecular networks of this compound is not extensively documented in publicly available literature, the structural features of this molecule allow for informed predictions regarding its potential to form intricate and functional supramolecular assemblies.

The this compound ligand possesses a pyridyl nitrogen atom, which is a primary coordination site for a wide variety of transition metal ions. The assembly of such complexes into higher-order structures is then directed by a combination of the coordination geometry of the metal center and secondary intermolecular interactions involving the organic ligand.

The presence of two phenyl rings and a pyridine ring in this compound provides ample opportunity for π-π stacking interactions, which are a significant driving force in the self-assembly of aromatic-rich molecules. Furthermore, the ether and carbonyl functional groups can act as hydrogen bond acceptors, facilitating the formation of hydrogen-bonded networks, particularly in the presence of co-ligands or solvent molecules with hydrogen bond donor capabilities.

The coordination of this compound to a metal center would result in a pre-organized building block, where the geometry of the metal complex directs the spatial orientation of the ligands. The subsequent self-assembly of these building blocks would then be governed by the weaker, non-covalent interactions, leading to the formation of one-, two-, or three-dimensional supramolecular networks. The specific architecture of these networks would be influenced by factors such as the choice of metal ion, the counter-anion, and the crystallization conditions.

Table 1: Potential Intermolecular Interactions in Supramolecular Networks of this compound Derivatives

| Interaction Type | Participating Functional Groups | Potential Role in Network Formation |

| Coordination Bonds | Pyridyl Nitrogen, Metal Ion | Primary driving force for complex formation |

| π-π Stacking | Phenyl and Pyridine Rings | Stabilization of the network through aromatic interactions |

| Hydrogen Bonding | Carbonyl Oxygen, Ether Oxygen (as acceptors) | Directional control of the assembly |

| C-H···π Interactions | Aromatic C-H bonds, Phenyl/Pyridine Rings | Further stabilization of the crystal packing |

Table 2: Hypothetical Structural Parameters of a Coordination Complex of this compound with a Generic Metal (M)

| Parameter | Value | Description |

| M-N Bond Length | ~2.0 - 2.2 Å | Typical range for metal-pyridine coordination bonds. |

| N-M-N Bond Angle | Dependent on coordination geometry (e.g., 90° for octahedral, 109.5° for tetrahedral) | Dictates the overall shape of the primary building block. |

| Inter-ligand π-π Distance | ~3.5 - 4.0 Å | Expected distance for face-to-face π-stacking interactions. |

Catalytic Activity and Mechanistic Aspects of Catalysis Involving 2 4 Phenoxybenzoyl Pyridine and Its Complexes

Organocatalysis by Pyridine (B92270) Derivatives

Pyridine and its derivatives are a cornerstone of organocatalysis, primarily due to the nucleophilic and basic nature of the nitrogen atom. digitellinc.comrsc.org They are known to catalyze a wide array of chemical transformations, such as acyl-transfer reactions, where they activate carboxylic acid derivatives. researchgate.net The catalytic cycle typically involves the formation of a highly reactive acylpyridinium salt intermediate.

Furthermore, chiral pyridine derivatives have been developed as highly effective asymmetric organocatalysts. mdpi.com Pyridine N-oxides, a related class of compounds, also exhibit significant catalytic activity, acting as mild Lewis bases to activate substrates in various reactions. mdpi.comnih.gov While no specific studies on the organocatalytic activity of 2-(4-Phenoxybenzoyl)pyridine were found, its pyridine core suggests potential for such applications, likely influenced by the electronic and steric effects of the 4-phenoxybenzoyl substituent.

Transition Metal Catalysis Mediated by this compound Ligands

The pyridine nitrogen atom in this compound makes it a potential ligand for coordinating with transition metals, thereby forming complexes that can act as catalysts. The electronic properties and steric bulk of the ligand play a crucial role in determining the stability, activity, and selectivity of the resulting metal complex. researchgate.net

Evaluation of Catalytic Performance in Organic Transformations

Transition metal complexes containing pyridine-based ligands are instrumental in a multitude of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. appchemical.comrsc.org For instance, palladium complexes with pyridine ligands have been shown to be effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. researchgate.net Ruthenium complexes incorporating substituted pyridine-quinoline ligands have demonstrated catalytic activity in transfer hydrogenation reactions. mdpi.com

Specific research evaluating the catalytic performance of this compound complexes in such transformations is not available. Hypothetically, metal complexes of this ligand could be screened for activity in various cross-coupling reactions, with the phenoxybenzoyl group potentially influencing catalyst solubility, stability, and substrate scope.

Mechanistic Investigations of Ligand-Enabled Catalytic Cycles

Mechanistic studies are fundamental to understanding how the ligand influences the catalytic cycle. For pyridine-containing ligands, this involves investigating steps such as oxidative addition, transmetalation, reductive elimination, and potential ligand-assisted C-H activation. researchgate.netresearchgate.net The electronic and steric environment provided by the ligand directly impacts the energetics of these steps and can lead to different reaction pathways or identify catalyst deactivation pathways. researchgate.netresearchgate.net

Detailed mechanistic investigations for catalytic cycles involving this compound as a ligand are absent from the current literature. Such studies would be essential to elucidate its specific role in catalysis, including the influence of the ether and ketone functionalities on the metal center's reactivity.

Influence of Ligand Electronic Properties on Catalytic Efficacy

The electronic properties of pyridine-based ligands can be systematically tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. researchgate.netnih.gov These modifications alter the electron density at the metal center, which in turn affects the catalytic activity and selectivity. researchgate.netresearchgate.net For example, more basic (electron-rich) pyridine ligands can enhance the catalytic efficiency in certain palladium-catalyzed reactions. researchgate.net

The 4-phenoxybenzoyl group in this compound would exert a specific electronic influence on the pyridine nitrogen. The phenoxy group is generally considered electron-donating through resonance, while the benzoyl group is electron-withdrawing. The net electronic effect would need to be determined through experimental and computational studies to predict its impact on catalytic efficacy.

Heterogeneous Catalysis Utilizing Pyridine-Derived Supports

Immobilizing pyridine derivatives onto solid supports is a common strategy for creating heterogeneous catalysts. This approach combines the catalytic advantages of the pyridine moiety with the practical benefits of heterogeneous systems, such as ease of separation and catalyst recycling. researchgate.net Pyridine-derived units can be anchored to materials like silica, polymers, or graphene nanoribbons. These supported catalysts have found applications in various reactions, including hydrogenations and C-C bond-forming reactions.

There is no available research on the use of this compound immobilized on a support for heterogeneous catalysis. Future work could explore the covalent attachment or non-covalent adsorption of this compound onto various support materials and evaluate the catalytic activity and stability of the resulting heterogeneous systems.

Structure Activity Relationship Sar and Biological Target Identification in Medicinal Chemistry Research

Rational Design Principles for Pyridine-Based Biologically Active Molecules

The rational design of biologically active molecules containing a pyridine (B92270) scaffold is a cornerstone of modern medicinal chemistry. The pyridine ring, a nitrogen-containing heterocycle, is a prevalent structural motif in numerous approved drugs. cmjpublishers.com Its significance stems from its ability to act as a hydrogen bond acceptor through the nitrogen atom and its capacity for π-π stacking interactions, which can enhance binding to biological targets. cmjpublishers.commdpi.com The hydrophobicity of the pyridine ring is also notably higher than that of a benzene ring, a property that can be fine-tuned to optimize a compound's solubility and bioavailability. mdpi.com

The phenoxypyridine structure, in particular, is recognized as a promising and active scaffold in the development of bioactive compounds, such as pesticides and pharmaceuticals. mdpi.com The replacement of a benzene ring with a pyridine ring to form a phenoxypyridine bioisostere can alter a molecule's properties, potentially increasing its affinity for a target and thereby improving biological activity. mdpi.com Design strategies often focus on the unique electronic properties and interaction capabilities conferred by the pyridine nitrogen to achieve potent and selective binding to target macromolecules. cmjpublishers.comnih.gov

Modifying a core molecular scaffold is a fundamental strategy for modulating biological activity and optimizing lead compounds. For the phenoxypyridine scaffold, derivatization can significantly influence potency and selectivity. The incorporation of various functional groups onto either the pyridine or the phenoxy ring systems can enhance bioactivity. nih.gov

For instance, in the development of dual VEGFR-2/c-Met inhibitors, a series of 4-phenoxy-pyridine and 4-phenoxy-pyrimidine derivatives were synthesized and evaluated. rsc.org These modifications aimed to explore the structure-activity relationships and identify compounds with potent anticancer activity. One promising derivative from this class, compound 23k , demonstrated excellent inhibitory activity against several cancer cell lines, including A549, MCF-7, HepG2, and Ovcar-3. rsc.org This highlights how strategic modifications to the phenoxy-pyridine core can lead to significant enhancements in therapeutic potential.

Another approach is "scaffold hopping," where a core structure is replaced with a functionally equivalent but structurally different one to explore new chemical space and improve properties. This strategy has been applied to the imidazo[1,2-a]pyridine-3-carboxamide scaffold, which was replaced by a 2-(quinolin-4-yloxy)acetamide system, leading to novel compounds with potent antimycobacterial activity. nih.gov These examples underscore the power of scaffold modification and derivatization in tuning the biological profile of pyridine-based molecules.

| Compound Class | Scaffold Modification | Target/Activity | Key Findings |

| 4-Phenoxy-pyridine/pyrimidine Derivatives | Introduction of various substituents on the phenoxy ring. | VEGFR-2/c-Met Inhibition (Anticancer) | Compound 23k showed excellent kinase inhibitory activity and selectivity against VEGFR-2 and c-Met with IC50 values of 1.05 and 1.43 μM, respectively. rsc.org |

| 2-(Quinolin-4-yloxy)acetamides | Scaffold hop from imidazo[1,2-a]pyridine-3-carboxamide. | Antimycobacterial | Compounds demonstrated potent activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MIC ≤ 0.02 μM). nih.gov |